Dacomitinib-d10 -

Dacomitinib-d10

Catalog Number: EVT-12556396
CAS Number:
Molecular Formula: C24H25ClFN5O2
Molecular Weight: 480.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dacomitinib-d10 is a deuterated analog of dacomitinib, a potent and selective irreversible inhibitor of the epidermal growth factor receptor family of tyrosine kinases, which includes HER1, HER2, and HER4. Dacomitinib is primarily utilized in the treatment of non-small cell lung cancer and other malignancies characterized by aberrant epidermal growth factor receptor signaling. The incorporation of deuterium in dacomitinib-d10 aims to enhance its pharmacokinetic properties, potentially leading to improved therapeutic outcomes and reduced side effects.

Source

Dacomitinib was developed by Pfizer Inc. and is known by its developmental code PF-00299804. The compound has undergone extensive clinical evaluation, demonstrating efficacy against various tumors that express epidermal growth factor receptor family members. The deuterated version, dacomitinib-d10, is synthesized to investigate the effects of deuterium substitution on the drug's metabolism and efficacy.

Classification

Dacomitinib-d10 falls under the category of small molecule inhibitors, specifically targeting tyrosine kinase receptors involved in tumor growth and progression. It is classified as an irreversible inhibitor due to its mechanism of covalent binding to the target receptors.

Synthesis Analysis

Methods

The synthesis of dacomitinib-d10 involves several steps that modify the parent compound dacomitinib to incorporate deuterium at specific positions within its molecular structure. The general synthetic route includes:

  1. Starting Material Preparation: The synthesis begins with commercially available precursors that contain hydrogen atoms at positions where deuterium will be introduced.
  2. Deuteration Reactions: These reactions typically involve the use of deuterated solvents or reagents under controlled conditions to facilitate the substitution of hydrogen with deuterium.
  3. Purification: Following synthesis, the product undergoes purification processes such as chromatography to isolate dacomitinib-d10 from unreacted starting materials and by-products.

Technical Details

The synthetic pathway may include techniques such as:

  • Hydrogenation in Deuterated Solvents: Utilizing deuterated solvents (e.g., deuterated methanol) can facilitate the incorporation of deuterium during hydrogenation reactions.
  • Nucleophilic Substitution: Employing nucleophiles that are labeled with deuterium to replace hydrogen atoms in specific functional groups.
Molecular Structure Analysis

Structure

Dacomitinib-d10 retains the core structure of dacomitinib but features deuterium atoms at specific locations within its molecular framework. The chemical structure can be represented as follows:

C24H26D10N4O2\text{C}_{24}\text{H}_{26}\text{D}_{10}\text{N}_4\text{O}_2

Data

  • Molecular Weight: The molecular weight of dacomitinib-d10 is approximately 426.6 g/mol.
  • Chemical Formula: C24H26D10N4O2 indicates the presence of ten deuterium atoms replacing hydrogen atoms in the original compound.
Chemical Reactions Analysis

Reactions

Dacomitinib-d10 participates in similar chemical reactions as its non-deuterated counterpart, primarily focusing on its interactions with epidermal growth factor receptors. Key reactions include:

  1. Covalent Binding: Dacomitinib-d10 irreversibly binds to the cysteine residue within the ATP-binding site of epidermal growth factor receptors through a Michael addition mechanism.
  2. Metabolic Pathways: The introduction of deuterium may alter metabolic pathways, potentially leading to different pharmacokinetic profiles compared to standard dacomitinib.

Technical Details

The reaction kinetics may differ due to the isotopic substitution, which can influence bond strengths and reaction rates, potentially leading to altered efficacy or safety profiles.

Mechanism of Action

Process

Dacomitinib-d10 functions by irreversibly inhibiting the tyrosine kinase activity of epidermal growth factor receptors. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells.

  1. Binding Mechanism: Upon administration, dacomitinib-d10 binds covalently to specific cysteine residues in the receptor's active site.
  2. Signal Transduction Inhibition: This binding effectively blocks ATP from binding to the receptor, thereby halting signal transduction pathways that lead to tumor growth.

Data

Studies have shown that dacomitinib exhibits greater potency against various epidermal growth factor receptor mutations compared to reversible inhibitors, making it a valuable therapeutic option for resistant tumors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dacomitinib-d10 is typically a white to off-white solid.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Dacomitinib-d10 is stable under normal storage conditions but should be protected from light and moisture.
  • pH Sensitivity: The compound's solubility and stability may vary with pH changes.

Relevant Data or Analyses

Pharmacokinetic studies indicate that modifications like deuteration can lead to prolonged half-life and enhanced bioavailability due to reduced metabolic clearance.

Applications

Scientific Uses

Dacomitinib-d10 is primarily investigated for its potential applications in oncology, particularly for:

  • Targeted Cancer Therapy: It serves as a model compound for studying resistance mechanisms in tumors with epidermal growth factor receptor mutations.
  • Pharmacokinetic Studies: Researchers utilize dacomitinib-d10 to explore how isotopic labeling affects drug metabolism and efficacy.
  • Combination Therapies: Investigating its use alongside other chemotherapeutic agents or targeted therapies for enhanced therapeutic outcomes.

Properties

Product Name

Dacomitinib-d10

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)but-2-enamide

Molecular Formula

C24H25ClFN5O2

Molecular Weight

480.0 g/mol

InChI

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i2D2,3D2,4D2,9D2,10D2

InChI Key

LVXJQMNHJWSHET-BPMCBVMYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)([2H])[2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.